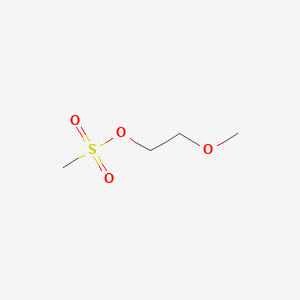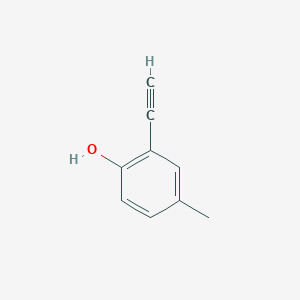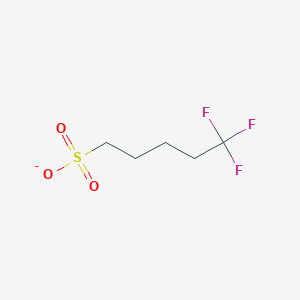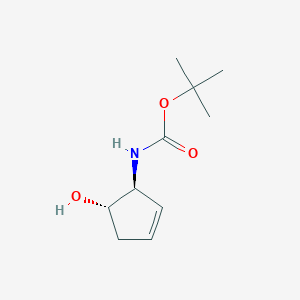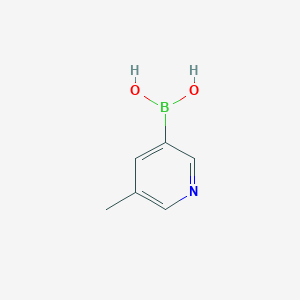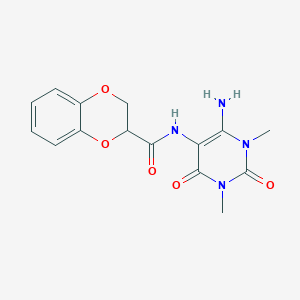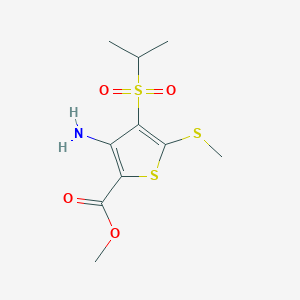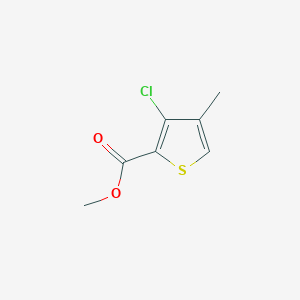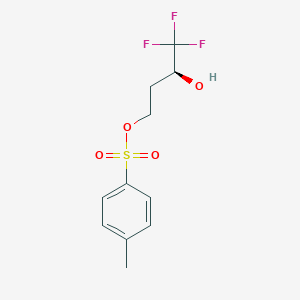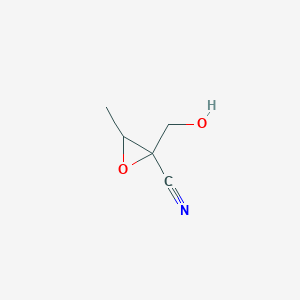
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine.
作用机制
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. It has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
生化和生理效应
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in lab experiments is its potential applications in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
未来方向
There are several future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is the further study of its mechanism of action and its potential use in the treatment of various types of cancer and neurodegenerative disorders. Another direction is the development of new synthetic methods for the compound, which may lead to the discovery of new derivatives with improved properties. Additionally, the evaluation of the toxicity and side effects of the compound needs to be further investigated to ensure its safety for clinical use.
合成方法
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multistep process. The first step involves the synthesis of the starting material, 2-ethyl-7-propyl-6-bromo-1H-pyrimido[5,4-b]indole, which is then reacted with 2-(1H-tetrazol-5-yl)aniline to form the intermediate compound. The final step involves the cyclization of the intermediate compound to form the desired product.
科学研究应用
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has shown potential applications in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
168152-74-7 |
|---|---|
产品名称 |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 2-ethyl-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
分子式 |
C24H24N8O |
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-ethyl-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C24H24N8O/c1-3-7-20-19(23(33)26-24-25-21(4-2)29-32(20)24)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-27-30-31-28-22/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,25,26,29,33)(H,27,28,30,31) |
InChI 键 |
CXMXYXWOGFMIBO-UHFFFAOYSA-N |
手性 SMILES |
CCCC1=C(C(=O)N=C2N1NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC(=NN12)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
规范 SMILES |
CCCC1=C(C(=O)N=C2N1NC(=N2)CC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



